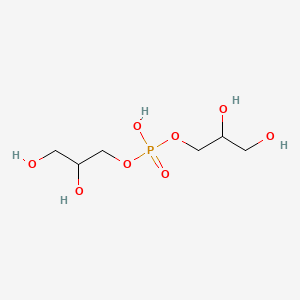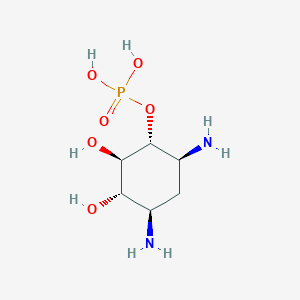
1,2-Benzisothiazole-3-acetic acid
概要
説明
Synthesis Analysis
The synthesis of 1,2-Benzisothiazole-3-acetic acid and related derivatives often involves eco-friendly procedures and innovative catalysts. Recent studies have highlighted the use of eco-friendly CuAAC procedures for the click synthesis of triazoles, showcasing advancements in synthesis techniques that could be applicable to benzisothiazole derivatives. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields compared to classical procedures, demonstrating the continuous innovation in the synthesis of complex organic molecules (de Souza et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound features a heterocyclic benzisothiazole ring, which is crucial for its chemical properties and reactivity. This structure contributes to the compound's stability and reactivity, facilitating its involvement in various chemical reactions. The structure-activity relationships of similar heterocyclic compounds, such as triazoles and benzazoles, have been extensively studied, indicating the importance of molecular structure in determining biological activity and chemical properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its active functional groups. The acetic acid moiety, in particular, can engage in reactions typical of carboxylic acids, such as esterification and amide formation. Similar compounds have shown a broad range of reactivities, including cycloaddition reactions and substitutions, which are pivotal in synthesizing pharmacologically active molecules (Kaushik et al., 2019).
科学的研究の応用
Anti-inflammatory Properties
1,2-Benzisothiazole-3-acetic acid derivatives have demonstrated significant anti-inflammatory activities. Research has shown that some derivatives, especially those with a 2-thiazolyl-4(5)-acetic acid moiety attached to the 1,2-benzisothiazole nucleus, exhibit a high level of anti-inflammatory activity, as assessed in the carrageenin-induced rat paw edema assay (Sharma & Sawhney, 1997).
Applications in Auxin-like Activity and Analgesic Effects
1,2-Benzisothiazole derivatives are known for their diverse biological activities. These include auxin-like activity in plant growth regulation and analgesic effects. Specifically, compounds like 5-chloro-1, 2-benzisothiazole-3-acetic acid have shown notable activity as plant hormones (Giannella, Gualtieri, & Melchiorre, 1971).
Diuretic Activity
Benzisothiazole derivatives have been investigated for their potential diuretic effects. Studies on analogs of [[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy]acetic acid, including benzisothiazole, demonstrated varying levels of diuretic activity in animal models (Shutske et al., 1983).
Antimicrobial Properties
1,2-Benzisothiazole hydrazides and their hydrazones have shown promising antibacterial and antifungal properties. Several derivatives in this category exhibited good antibacterial activity against Gram-positive bacteria and yeasts, highlighting their potential as antimicrobial agents (Vicini et al., 2002).
Chemical Properties and Reactions
The chemistry of 1,2-benzisothiazole derivatives is diverse and includes reactions such as the formation of benzisothiazoles through various methods, the physical and chemical properties of these compounds, and their reactivity with nucleophiles. This broad range of chemical behaviors opens up numerous possibilities for scientific applications (Davis et al., 1975).
Aldose Reductase Inhibition
Derivatives of 1,2-benzisothiazole have been explored as potential inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Studies have revealed that certain alkanoic acid derivatives of 1,2-benzisothiazole-1,1-dioxide exhibit significant inhibitory activity against aldose reductase, suggesting their potential therapeutic role in diabetes management (Primofiore et al., 1997).
作用機序
Target of Action
1,2-Benzisothiazole-3-acetic acid, also known as BOA, is a synthetic auxin . It has been found to interact with various targets, including 5-HT2A and D2 receptors . These receptors play a crucial role in neurotransmission, affecting mood and behavior .
Mode of Action
BOA interacts with its targets, leading to a series of biochemical reactions. For instance, it has been shown to induce shoot regeneration from leaf explants of apple . The compound’s interaction with its targets results in changes at the cellular level, affecting growth and development .
Biochemical Pathways
BOA affects various biochemical pathways. For instance, it has been implicated in the chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase pathways . These pathways are involved in the biosynthesis of various compounds, including salicylic acid .
Pharmacokinetics
It has been noted that fluorine functionalization can significantly affect drug capacity, clearance, distribution, and metabolism .
Result of Action
The action of BOA results in various molecular and cellular effects. For instance, it has been shown to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . Moreover, it has been found to have antibiotic activity against multi-drug resistant Acinetobacter baumannii .
Action Environment
The action, efficacy, and stability of BOA can be influenced by various environmental factors. For instance, supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that the presence of certain compounds in the environment can affect the action of BOA.
Safety and Hazards
When handling “1,2-Benzisothiazole-3-acetic acid”, it is recommended to do so in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used and fire caused by electrostatic discharge steam should be prevented .
将来の方向性
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .
生化学分析
Biochemical Properties
1,2-Benzisothiazole-3-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with auxin receptors in plants, influencing growth and development . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function.
Cellular Effects
The effects of this compound on cellular processes are profound. In plant cells, it has been observed to promote adventitious shoot regeneration and in vitro rooting This compound influences cell signaling pathways, particularly those related to auxin signaling, which in turn affects gene expression and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain auxin receptors, thereby modulating plant growth and development . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Over time, this compound may degrade, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with long-term exposure potentially leading to altered cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies have indicated that high doses of similar compounds can cause skin irritation and other toxic effects . Therefore, determining the optimal dosage is critical for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The primary metabolic pathway involves its conversion to more water-soluble metabolites, which are then excreted from the body . This process ensures that the compound does not accumulate to toxic levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is essential for predicting its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to modulate enzyme activity.
特性
IUPAC Name |
2-(1,2-benzothiazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLOCGLMEHUBAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183519 | |
| Record name | 1,2-Benzisothiazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29266-68-0 | |
| Record name | 1,2-Benzisothiazole-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029266680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2-benzothiazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding 1,2-benzisothiazole-3-acetic acid in Plantago major leaf extracts?
A: The identification of this compound in Plantago major leaf extracts is noteworthy as this plant has a long history of use in traditional medicine. [] While the specific biological activity of this compound within the plant remains unclear, its presence contributes to the overall chemical profile of Plantago major. Further research is needed to understand its potential role in the plant's purported therapeutic effects.
Q2: Does the presence of this compound contribute to the antibacterial activity of Plantago major leaf extracts?
A: The research primarily focuses on the overall antibacterial activity of different Plantago major leaf extracts rather than attributing it to specific compounds. [] While the study identified this compound as a major component, it doesn't directly investigate its individual antibacterial properties. Further research is needed to determine if this compound contributes to the observed antibacterial activity and, if so, through what mechanisms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl {3-[(3,5-dimethoxybenzoyl)amino]phenyl}carbamate](/img/structure/B1217179.png)





![(1S,7R,7aS)-1-[(2R)-1-carboxypropan-2-yl]-5-[[(1S,4S)-3,3-dimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]methyl]-7-hydroxy-1,7a-dimethyl-6,7-dihydro-2H-indene-4-carboxylic acid](/img/structure/B1217188.png)

![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide](/img/structure/B1217195.png)

